

Continuous flow synthesis methods for "Pentapeptide-3" production

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Compound of Interest

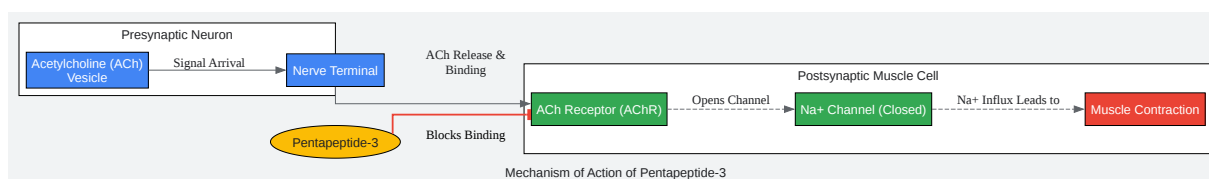
Compound Name: *Pentapeptide-3*

Cat. No.: *B173817*

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Mechanism of Action: Neuromuscular Blockade

Pentapeptide-3 exerts its primary anti-wrinkle effect by interfering with the signal transmission between nerve and muscle cells. By competitively blocking the acetylcholine receptor, it prevents the muscle contractions that lead to the formation of dynamic wrinkles.[1]



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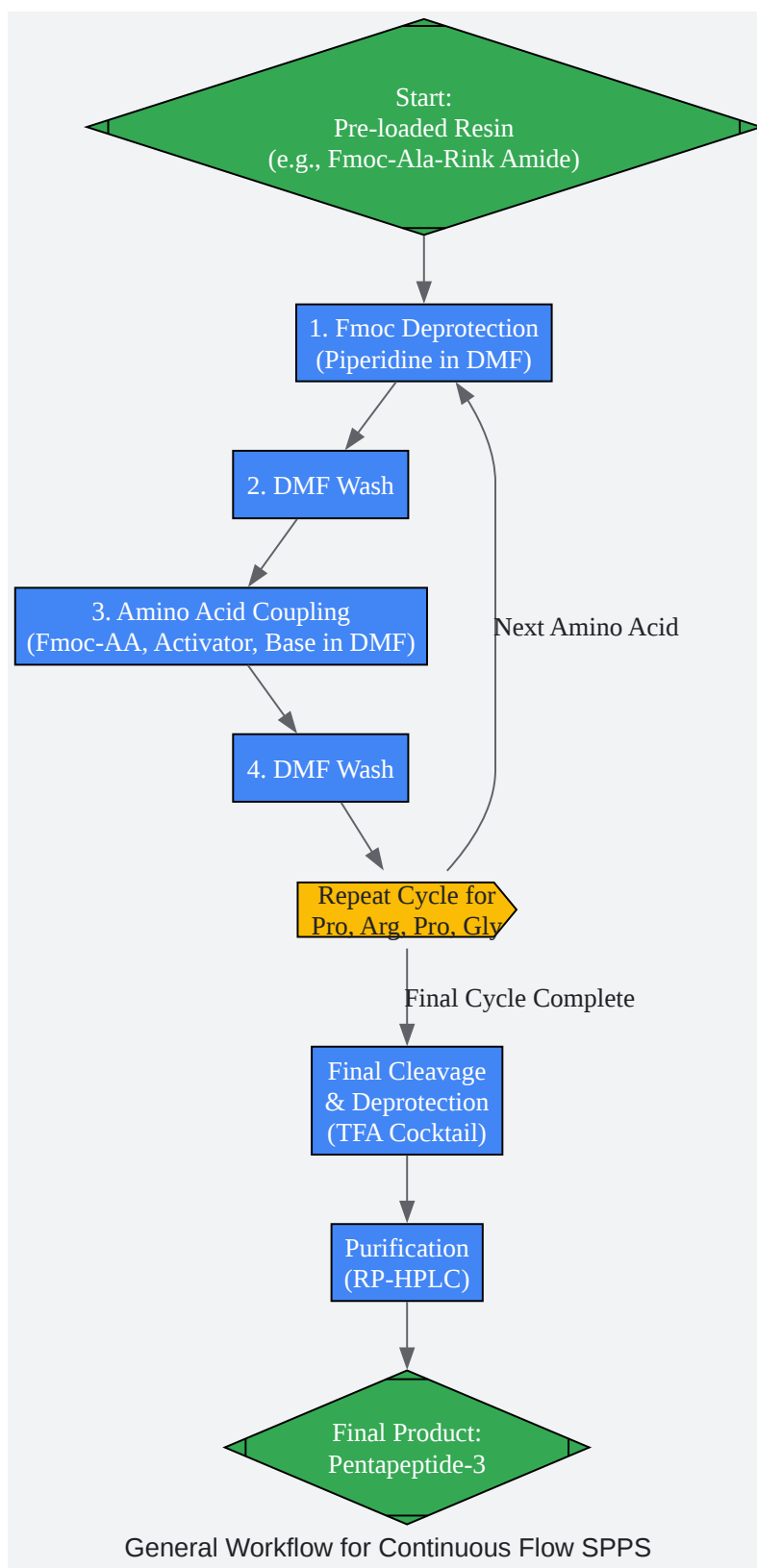
Caption: Diagram of **Pentapeptide-3**'s antagonistic action on the acetylcholine receptor.

Protocols for Continuous Flow Synthesis of Pentapeptide-3

Continuous flow synthesis automates the iterative steps of solid-phase peptide synthesis (SPPS), significantly accelerating the production timeline. The peptide is assembled on a solid resin support packed into a column (reactor), through which heated streams of reagents and washing solvents are passed.^[10]

General Workflow of Continuous Flow SPPS

The synthesis follows a cyclical process of deprotection and coupling for each amino acid in the sequence. In-line monitoring, typically via UV-Vis spectroscopy, allows for real-time assessment of reaction efficiency by detecting the cleavage of the Fmoc protecting group.^[7]



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Caption: Cyclical workflow for the synthesis of **Pentapeptide-3** via CF-SPPS.

Data Presentation

Table 1: Comparison of Typical Synthesis Parameters (Continuous Flow vs. Batch)

Parameter	Continuous Flow SPPS	Conventional Batch SPPS
Time per Amino Acid Cycle	1.8 - 15 minutes[10][11]	60 - 100 minutes[5]
Amino Acid Equivalents	1.5 - 5[6][12]	3 - 10
Solvent Consumption	Significantly Reduced[6][13]	High
Crude Purity	Generally Higher[13]	Variable, sequence-dependent
Process Monitoring	Real-time (e.g., In-line UV)[7]	Offline analysis required
Operating Temperature	Elevated (e.g., 60-90 °C)[5]	Room Temperature or Microwave
Scalability	Achieved by longer run time[8]	Requires larger reaction vessels

Table 2: Materials and Reagents for Pentapeptide-3 Synthesis

Material	Description / Purpose
Resin	Rink Amide Resin (pre-loaded with Fmoc-L-Alanine)
Amino Acids	Fmoc-L-Proline, Fmoc-L-Arginine(Pbf), Fmoc-L-Glycine
Deprotection Reagent	20% Piperidine in Dimethylformamide (DMF)
Coupling/Activation Reagent	HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base	N,N-Diisopropylethylamine (DIEA)
Solvents	DMF (Peptide Synthesis Grade), Dichloromethane (DCM)
Cleavage Cocktail	95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Purification Solvents	Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA

Experimental Protocols

Automated Continuous Flow Synthesis Protocol

This protocol outlines the synthesis of **Pentapeptide-3** (Gly-Pro-Arg-Pro-Ala-NH₂) on a 0.1 mmol scale using an automated flow peptide synthesizer.

- System Preparation:
 - Pack a suitable reactor column with Rink Amide resin pre-loaded with Fmoc-L-Alanine (0.1 mmol).
 - Prime all fluid lines of the synthesizer with DMF.
 - Prepare stock solutions of Fmoc-amino acids (0.3 M in DMF), HATU (0.3 M in DMF), and DIEA (0.6 M in DMF).[\[12\]](#)

- Ensure the deprotection solution (20% piperidine in DMF) and wash solvent (DMF) reservoirs are full.
- Synthesis Cycle (to be repeated for Pro, Arg(Pbf), Pro, Gly):
 - Fmoc Deprotection: Flow the 20% piperidine/DMF solution through the reactor at a flow rate of 5 mL/min for 2 minutes at 60°C to remove the Fmoc group from the N-terminal amino acid.[\[12\]](#)
 - Wash: Flow DMF through the reactor at 10 mL/min for 2 minutes to wash away excess piperidine and the cleaved Fmoc-adduct.[\[10\]](#)
 - Coupling:
 - Flow the pre-activated amino acid solution (Fmoc-AA, HATU, and DIEA mixed just prior to entering the reactor) through the column.
 - Use a flow rate of 5 mL/min for 2.5 minutes at 60°C.[\[12\]](#) This delivers approximately 4 equivalents of the amino acid.
 - Final Wash: Flow DMF through the reactor at 10 mL/min for 2 minutes to remove excess reagents.
- Post-Synthesis: After the final coupling cycle (Fmoc-Gly), perform a final deprotection step followed by a thorough DMF wash and then a final wash with DCM before drying the resin under a stream of nitrogen.

Cleavage and Deprotection Protocol

- Transfer the dried peptidyl-resin to a reaction vessel.
- Add 10 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
- Stir or agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the crude peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.

- Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube filled with cold diethyl ether.
- Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
- Dry the resulting white peptide pellet under vacuum.

Purification Protocol

- Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of Buffer A (Water with 0.1% TFA).
- RP-HPLC: Purify the peptide using a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.^[14]
 - Mobile Phase A: 0.1% TFA in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile
 - Gradient: A linear gradient from 5% to 45% Buffer B over 40 minutes is typically suitable for a peptide of this nature.
 - Detection: Monitor the column effluent at 214-220 nm.^[14]
- Fraction Collection: Collect fractions corresponding to the main product peak.
- Analysis: Analyze the collected fractions for purity using analytical HPLC.
- Lyophilization: Pool the pure fractions and freeze-dry to obtain the final **Pentapeptide-3** product as a white, fluffy powder.^[14]

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